molecular formula C14H15NO2 B1334606 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid CAS No. 446829-41-0

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

Cat. No.: B1334606
CAS No.: 446829-41-0
M. Wt: 229.27 g/mol
InChI Key: WKBUQRILUMGUTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to facilitate the cyclization process . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 6-position and the tetrahydrocarbazole core make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-2-4-12-10(6-8)11-7-9(14(16)17)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBUQRILUMGUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383119
Record name 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

446829-41-0
Record name 2,3,4,9-Tetrahydro-3-methyl-1H-carbazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446829-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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